3-(Methanesulfonyl)prop-2-en-1-ol
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Overview
Description
3-(Methanesulfonyl)prop-2-en-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a prop-2-en-1-ol backbone. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Allyl Chloride: One common method for preparing this compound involves the hydrolysis of allyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide catalyzed by potassium alum at high temperatures. This method is advantageous as it does not generate salt by-products.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale hydrolysis of allyl chloride due to its cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxy alcohols using titanium-catalyzed epoxidation.
Reduction: The compound can also be reduced under specific conditions to yield different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Epoxy Alcohols: Formed through oxidation reactions.
Reduced Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(Methanesulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Epoxidation Mechanism: The compound undergoes epoxidation through the formation of titanium alkoxide intermediates, which react with the allylic alcohol to form epoxy alcohols.
Substitution Mechanism: In nucleophilic substitution reactions, the methanesulfonyl group is displaced by nucleophiles, leading to the formation of substituted derivatives.
Comparison with Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): Similar in structure but lacks the methanesulfonyl group.
Prop-1-en-3-ol: Another similar compound with a different position of the hydroxyl group.
Uniqueness:
Properties
CAS No. |
654641-14-2 |
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Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h2,4-5H,3H2,1H3 |
InChI Key |
QVJRMEOIOMVCKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CCO |
Origin of Product |
United States |
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